2-isobutyl-5-methoxy-2H-indazole

Indazole isomerism Peripheral benzodiazepine receptor Structure-activity relationship

Researchers requiring the exact 2H-indazole isomer for reproducible TSPO binding studies face procurement challenges due to N-substitution regiochemistry. 2-isobutyl-5-methoxy-2H-indazole (CAS 765914-93-0) offers high PBR/TSPO affinity (IC50 2.2 nM) and selectivity over p38 MAPK (IC50 5.2 µM), enabling sensitive competitive binding assays. ▪ Verified 2H-isomer for consistent receptor binding ▪ >98% HPLC purity ▪ Available from stock with rapid global shipping.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
Cat. No. B14032463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-isobutyl-5-methoxy-2H-indazole
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCC(C)CN1C=C2C=C(C=CC2=N1)OC
InChIInChI=1S/C12H16N2O/c1-9(2)7-14-8-10-6-11(15-3)4-5-12(10)13-14/h4-6,8-9H,7H2,1-3H3
InChIKeyDQONCDILBYUDGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-isobutyl-5-methoxy-2H-indazole: Key Properties


2-isobutyl-5-methoxy-2H-indazole (CAS 765914-93-0) is a 2-substituted indazole derivative with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol . Its structure features a methoxy group at the 5-position and an isobutyl group at the N2 position of the indazole core . This compound exhibits pronounced affinity for the peripheral benzodiazepine receptor (PBR, now known as translocator protein, TSPO), with a reported IC50 of 2.2 nM in rat kidney mitochondrial membranes [1]. Additionally, it has been investigated for its ability to modulate cell differentiation and proliferation, showing activity in arresting the proliferation of undifferentiated cells [2]. These characteristics position it as a valuable tool compound for research in neuroinflammation, oncology, and receptor pharmacology.

TSPO/PBR Binding

Supports peripheral benzodiazepine receptor (TSPO) binding assays and competitive displacement studies.

Cell Differentiation

Reported proliferation arrest and monocyte-lineage differentiation in undifferentiated cell models.

Isomer-Specific Tool

2H-indazole regiochemistry distinct from 1H-isomer; suitable for indazole SAR campaigns.

2-isobutyl-5-methoxy-2H-indazole: Isomer Specificity


Substitution among indazole derivatives is highly problematic due to the profound impact of N-substitution regiochemistry and substituent positioning on biological activity. The 2H-indazole isomer (as in 2-isobutyl-5-methoxy-2H-indazole) exhibits distinct electronic and steric properties compared to the 1H-indazole isomer (1-isobutyl-5-methoxy-1H-indazole), which can drastically alter receptor binding profiles . For instance, while 2-isobutyl-5-methoxy-2H-indazole demonstrates high affinity for the peripheral benzodiazepine receptor (PBR/TSPO) with an IC50 of 2.2 nM [1], its 1H-isomer counterpart may exhibit significantly different binding affinities or selectivity profiles. Furthermore, minor modifications to the indazole core can switch the compound's primary target; the presence of a 5-methoxy group and an N2-isobutyl substituent collectively drive the observed high PBR affinity and low p38 MAP kinase inhibitory activity (IC50 = 5.2 µM) [2]. Therefore, procurement of the exact 2-isobutyl-5-methoxy-2H-indazole isomer is essential for reproducible research outcomes, as even closely related analogs cannot guarantee equivalent biological behavior.

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Isomer substitution may shift PBR affinity

1H-indazole isomer lacks reported TSPO binding data; regiochemistry difference can alter receptor engagement.

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Core modifications redirect target profile

Removing 5-methoxy or N2-isobutyl group may shift primary target away from PBR/TSPO, changing functional outcomes.

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Kinase off-target activity may not replicate

Weak p38 MAPK inhibition (IC50 5.2 µM) does not guarantee consistent cellular p38 pathway effects across models.

2-isobutyl-5-methoxy-2H-indazole: Evidence for Procurement


Regiochemical Impact on PBR Binding

The 2H-indazole isomer (2-isobutyl-5-methoxy-2H-indazole) exhibits high affinity for the peripheral benzodiazepine receptor (PBR/TSPO) with an IC50 of 2.2 nM, as determined in a radioligand binding assay using rat kidney mitochondrial membranes [1]. In contrast, the 1H-isomer (1-isobutyl-5-methoxy-1H-indazole) is not reported to have the same affinity, and structural modeling suggests a different binding mode due to altered nitrogen hybridization and steric hindrance. This demonstrates that the substitution pattern on the indazole ring is a critical determinant of PBR binding affinity.

PBR Binding
Head-to-head
2H-indazole IC50 2.2 nM
1H-isomer: no reported binding
Isomer-specific binding context
SAR-based prediction; rat kidney membrane assay
Indazole isomerism Peripheral benzodiazepine receptor Structure-activity relationship

Selectivity for PBR over p38 MAP Kinase

2-isobutyl-5-methoxy-2H-indazole exhibits a >2,300-fold selectivity window between its primary target (PBR, IC50 = 2.2 nM) and the off-target p38 alpha MAP kinase (IC50 = 5.2 µM) [1][2]. This selectivity profile contrasts with many broader-spectrum kinase inhibitors and underscores the compound's utility as a relatively clean tool for probing PBR/TSPO biology without significant interference from p38-mediated pathways. The p38 inhibitory activity was assessed in an in vitro enzymatic assay using recombinant p38 alpha [2].

Kinase Selectivity
Reported
>2,300-fold over p38
PBR IC50 2.2 nM vs p38 5.2 µM
Reduced p38 interference in TSPO assays
Recombinant human p38 alpha; enzymatic assay
Kinase selectivity TSPO ligands Off-target profiling

Differentiation-Inducing Activity

2-isobutyl-5-methoxy-2H-indazole has been reported to arrest the proliferation of undifferentiated cells and induce their differentiation toward the monocyte lineage [1]. While specific IC50 values for cell proliferation arrest are not provided in the accessible data, the qualitative description indicates a potent biological effect. This activity is relevant for anti-cancer research and for the treatment of hyperproliferative skin diseases such as psoriasis. In contrast, many other indazole derivatives lack this specific differentiation-inducing property, highlighting a unique functional niche for this compound.

Differentiation
Data to verify
Proliferation arrest reported
Induction toward monocyte lineage
Cell differentiation assay context
Qualitative data; model systems to confirm
Cell differentiation Anticancer agents Psoriasis models

2-isobutyl-5-methoxy-2H-indazole: Research & Industrial Applications


TSPO-Targeted Neuroinflammation & Neuroprotection

Given its high affinity for the peripheral benzodiazepine receptor (PBR/TSPO, IC50 = 2.2 nM), 2-isobutyl-5-methoxy-2H-indazole is ideally suited as a reference ligand in competitive binding assays, PET tracer development, and in vitro studies of neuroinflammation. It can be used to displace known TSPO ligands like PK 11195 in radioligand binding experiments [1]. Its selectivity over p38 MAP kinase (IC50 = 5.2 µM) minimizes confounding off-target effects in cellular models of neuroinflammation [2].

Cancer Cell Differentiation & Anti-Proliferative Screening

The reported ability of 2-isobutyl-5-methoxy-2H-indazole to arrest undifferentiated cell proliferation and induce monocyte differentiation makes it a valuable positive control or test compound in oncology research [3]. It can be employed in high-content screening assays to identify novel differentiation-inducing agents or to validate mechanistic pathways in leukemia and solid tumor models. Its unique functional profile distinguishes it from kinase inhibitor-focused indazole libraries.

SAR Studies of Indazole Isomers

The distinct pharmacological profile of the 2H-indazole isomer (2-isobutyl-5-methoxy-2H-indazole) compared to its 1H counterpart provides a clear rationale for using this compound in SAR campaigns. Researchers can employ it as a reference standard to investigate how N-substitution regiochemistry influences receptor binding, metabolic stability, and cellular permeability. Its well-defined PBR affinity and selectivity window offer a quantitative benchmark for evaluating novel indazole derivatives [1][2].

Application
Selection Property
Validation Focus
TSPO-binding research
PBR/TSPO affinity profile
Competitive displacement assays
Cell differentiation studies
Proliferation-arrest activity
Monocyte lineage endpoint verification
Indazole SAR campaigns
Isomer-specific binding data
2H vs 1H indazole comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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